1-Bromocyclohepta-1,3,5-triene
Description
Structure
3D Structure
Properties
CAS No. |
32743-67-2 |
|---|---|
Molecular Formula |
C7H7Br |
Molecular Weight |
171.03 g/mol |
IUPAC Name |
1-bromocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H7Br/c8-7-5-3-1-2-4-6-7/h1-5H,6H2 |
InChI Key |
XTFBPCRZHBLPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC=C1Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromocyclohepta 1,3,5 Triene and Analogues
Direct Halogenation Strategies
Direct halogenation of cycloheptatriene (B165957) and its derivatives is a common approach for the synthesis of 1-bromocyclohepta-1,3,5-triene. These methods involve the introduction of a bromine atom onto the seven-membered ring and can be categorized into direct bromination and halogenation-elimination sequences.
Bromination of Cycloheptatriene Precursors
The direct bromination of cycloheptatriene is a foundational method for synthesizing brominated cycloheptatrienes. The reaction of cycloheptatriene with one equivalent of bromine can lead to the formation of a dibromide intermediate, which upon heating, can eliminate hydrogen bromide to yield tropylium (B1234903) bromide. chegg.com
Achieving regioselectivity in the bromination of substituted cycloheptatrienes is a significant challenge. The position of bromination is influenced by the electronic and steric properties of the substituents on the ring. For aromatic compounds, various reagents and conditions have been developed to achieve high regioselectivity. For instance, N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated and deactivated aromatic rings. nih.govorganic-chemistry.org The use of catalysts or specific solvent systems can further control the position of bromination. For example, zeolites and tetraalkylammonium tribromides have been shown to induce high para-selectivity in the bromination of substituted aromatic compounds. nih.gov While these methods are applied to aromatic systems, the principles can be extended to control the regioselectivity of bromination in cycloheptatriene systems, which possess conjugated double bonds.
| Reagent/Catalyst | Substrate Type | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Activated/Deactivated Aromatics | Varies with substrate | nih.gov |
| Tetraalkylammonium tribromides | Phenols | para-selective | nih.gov |
| Zeolites | Toluene-like substrates | para-selective | nih.gov |
| Hexamethylenetetramine–bromine (HMTAB) | Aromatic compounds | Varies with temperature and substituent | researchgate.net |
The stereochemistry of halogen addition to alkenes is a well-studied area, and these principles are relevant to the bromination of cycloheptatriene. The addition of bromine to a double bond typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com In the context of cycloheptatriene, the initial addition of bromine can lead to various stereoisomers of the dibrominated intermediate. The subsequent elimination step to form the final product can also be influenced by the stereochemistry of the intermediate. For radical halogenation reactions that generate a stereocenter, the reaction often proceeds through a trigonal planar radical intermediate, which can lead to a racemic mixture of products if the subsequent halogenation can occur from either face of the plane with equal probability. libretexts.org
Halogenation-Elimination Sequences
An alternative to direct bromination to form the unsaturated ring is a two-step process involving halogenation of a more saturated precursor followed by elimination.
Dehydrobromination is a powerful method for introducing unsaturation into a molecule. This process involves the elimination of a hydrogen atom and a bromine atom from adjacent carbons to form a double bond. In the synthesis of brominated cycloheptatrienes, a suitable precursor, such as a dibromocycloheptane or a bromocycloheptene, can be treated with a base to induce elimination of HBr. quizlet.com The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination, thereby controlling the position of the newly formed double bond.
A classic example involves the treatment of cycloheptatriene with one equivalent of bromine to form an oily dibromide. Subsequent heating of this dibromide under vacuum can lead to the elimination of HBr and the formation of the stable tropylium bromide. chegg.com
Ring-Forming Reactions Incorporating Bromine
In addition to modifying existing seven-membered rings, it is also possible to construct the brominated cycloheptatriene skeleton through ring-forming reactions.
One notable method for the synthesis of cycloheptatrienes is the Büchner ring expansion. This reaction typically involves the reaction of a benzene (B151609) derivative with a diazo compound, often catalyzed by a rhodium complex, to form a norcaradiene intermediate, which then undergoes an electrocyclic ring expansion to the cycloheptatriene. wikipedia.orgresearchgate.net While not directly incorporating bromine, this methodology can be adapted to produce brominated analogues by using brominated starting materials or by subsequent functionalization of the cycloheptatriene product.
Another approach involves the ring expansion of gem-dihalocyclopropanes. For example, the pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane in the presence of a base like quinoline can yield cycloheptatriene, with brominated cycloheptadienes isolated as intermediates. researchgate.net This method directly incorporates bromine into the seven-membered ring during its formation. A related patent describes the preparation of 1,3,5-cycloheptatriene from 7,7-dibromodicyclo[4.1.0]heptane by heating in the presence of a catalyst and a solvent such as quinoline. google.com
| Starting Material | Reaction Type | Product | Reference |
| Benzene and Ethyl Diazoacetate | Büchner Ring Expansion | Ethyl 1,3,5-cycloheptatriene-7-carboxylate | wikipedia.org |
| 7,7-Dibromobicyclo[4.1.0]heptane | Pyrolysis/Ring Expansion | Cycloheptatriene (via brominated intermediates) | researchgate.net |
Cyclization Reactions for Brominated Seven-Membered Rings
The formation of seven-membered rings through intramolecular cyclization presents a formidable challenge due to unfavorable entropic factors. However, several strategies have been developed to overcome these hurdles. One notable approach involves the intramolecular Heck reaction. For instance, aryl iodides connected to dehydroalanine units through methylene (B1212753) tethers of varying lengths have been shown to undergo intramolecular Heck reactions to form 7-, 8-, and 9-membered rings via an endo cyclization pathway. rsc.org While this specific example utilizes an aryl iodide, the principle can be extended to analogous bromo-substituted precursors.
Another strategy involves a tandem oxyanionic 5-exo dig cyclization followed by a Claisen rearrangement of appropriately substituted 1-alkenyl-4-pentyn-1-ol systems. This microwave-assisted process provides access to a variety of substituted cyclohept-4-enone derivatives. nih.gov Although not explicitly demonstrated for brominated analogues, the versatility of this method suggests its potential for adaptation to include bromine-containing substrates.
The Pauson-Khand reaction, an intramolecular [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, has also been successfully employed to construct seven-membered rings in good yields from aromatic starting materials. rsc.org The adaptation of this reaction to bromo-substituted enynes could provide a direct route to brominated cycloheptatriene derivatives.
| Reaction Type | Starting Material Archetype | Key Reagents/Conditions | Product Archetype | Potential for Bromination |
|---|---|---|---|---|
| Intramolecular Heck Reaction | Aryl iodide tethered to a dehydroalanine unit | Pd(OAc)2, PPh3, Ag2CO3 | Benzo-fused seven-membered lactam | High, by using a bromo-substituted aryl precursor. |
| Tandem Oxyanionic Cyclization/Claisen Rearrangement | 1-Alkenyl-4-pentyn-1-ol derivative | KH, 18-crown-6, microwave irradiation | Substituted cyclohept-4-enone | Moderate, requires synthesis of brominated pentynol precursors. |
| Pauson-Khand Reaction | Aromatic enyne | Co2(CO)8 | Fused bicyclic cycloheptenone | Moderate, requires synthesis of bromo-substituted enynes. |
Transition Metal-Catalyzed Ring-Closing Metathesis (RCM) for Bromo-Olefins
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic olefins, including seven-membered rings. rsc.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile alkene, typically ethylene. rsc.orgutc.eduyoutube.com The tolerance of these catalysts to a wide range of functional groups makes RCM a highly attractive method for the synthesis of complex molecules.
The application of RCM to the synthesis of bromo-olefins has been demonstrated. The success of these reactions is highly dependent on the nature of the catalyst and the substitution pattern of the diene. Second-generation Grubbs' catalysts have shown particular efficacy in promoting the RCM of dienes containing geminally disubstituted olefins. utc.edu The formation of five-, six-, and seven-membered rings containing an endocyclic bromine atom has been achieved through the RCM of the corresponding brominated dienes.
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N,N-Diallyl-4-bromoaniline | Grubbs' First Generation Catalyst | CH2Cl2 | Reflux | - |
| Diethyl diallylmalonate (brominated analogue) | Grubbs' Second Generation Catalyst | Toluene | 80 | - |
Derivatization from Other Cycloheptatriene Precursors
Buchner Ring Expansion and its Adaptation for Brominated Systems
The Buchner ring expansion is a classic and effective method for the synthesis of cycloheptatriene derivatives from aromatic compounds. wikipedia.orgsynarchive.com The reaction proceeds in two steps: the formation of a carbene, typically from a diazo compound, which then undergoes a cyclopropanation reaction with the aromatic ring. The resulting norcaradiene intermediate then undergoes a thermally allowed electrocyclic ring-opening to yield the seven-membered cycloheptatriene ring. wikipedia.org
This methodology can be adapted for the synthesis of brominated cycloheptatrienes by utilizing either a brominated aromatic substrate or a brominated diazo compound. For instance, the reaction of bromobenzene with ethyl diazoacetate in the presence of a suitable catalyst, such as a rhodium or copper complex, would be expected to yield bromocycloheptatriene carboxylate isomers. wikipedia.orgnih.gov More advanced strategies involve intramolecular Buchner reactions. A notable example is the "ring expansion-annulation strategy" for the synthesis of substituted azulenes, which utilizes the reaction of β'-bromo-α-diazo ketones with rhodium carboxylates. This key transformation involves an intramolecular Buchner reaction followed by the elimination of bromide. researchgate.net
| Aromatic Substrate | Diazo Compound | Catalyst | Product | Key Features |
|---|---|---|---|---|
| Benzene | Ethyl bromo-diazoacetate | Rh2(OAc)4 | Ethyl this compound-7-carboxylate | Introduction of bromine via the diazo reagent. |
| Bromobenzene | Ethyl diazoacetate | Cu(acac)2 | Isomeric mixture of ethyl bromocyclohepta-1,3,5-triene carboxylates | Incorporation of bromine from the aromatic starting material. |
| Internal β'-bromo-α-diazo ketone | - (Intramolecular) | Rh2(OAc)4 | Fused brominated azulene (B44059) precursor | Intramolecular reaction leading to a bicyclic system. |
Arylation Reactions Leading to Brominated Cycloheptatriene Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the formation of carbon-carbon bonds and can be employed to introduce aryl substituents onto a brominated cycloheptatriene core. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org
The Heck reaction involves the coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would lead to the formation of alkenyl-substituted cycloheptatrienes. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org
The Suzuki-Miyaura coupling provides a route to arylated cycloheptatrienes by reacting this compound with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is known for its high functional group tolerance and the commercial availability of a wide range of boronic acids.
| Reaction Type | Brominated Substrate | Coupling Partner | Catalyst System | Product Archetype |
|---|---|---|---|---|
| Heck Reaction | This compound | Styrene | Pd(OAc)2, PPh3, Et3N | 1-(2-Phenylethenyl)cyclohepta-1,3,5-triene |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 1-Phenylcyclohepta-1,3,5-triene |
Novel Synthetic Approaches
Visible Light-Mediated Oxidative Halogenation in Cycloheptatriene Systems
In recent years, visible-light photoredox catalysis has emerged as a green and powerful tool for a variety of organic transformations, including halogenations. nih.govmdpi.combeilstein-journals.org This methodology offers mild reaction conditions and avoids the use of harsh or toxic reagents. The direct C-H bromination of hydrocarbons and electron-rich aromatic compounds has been successfully achieved using photoredox catalysts in combination with a bromine source such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr4). mdpi.comresearchgate.net
The application of this technology to cycloheptatriene systems presents an attractive and direct route to this compound. The proposed mechanism involves the excitation of a photocatalyst by visible light, which then initiates a radical chain process. The photocatalyst can either oxidize or reduce the bromine source to generate a bromine radical, which then abstracts a hydrogen atom from the cycloheptatriene ring. The resulting cycloheptatrienyl radical then reacts with a bromine source to afford the final product. The allylic position of cycloheptatriene would be a likely site for such a functionalization.
| Substrate | Bromine Source | Photocatalyst | Light Source | Solvent | Product |
|---|---|---|---|---|---|
| Phenol | CBr4 | Ru(bpy)3Cl2 | Blue LEDs | CH3CN | Bromophenol |
| Alkene | NBS | Eosin Y | Visible Light | CH2Cl2/H2O | Bromo-functionalized alkene |
| Uracil Derivatives | NBS | - (catalyst-free) | Visible Light | Acetonitrile | 5-Bromouracil derivatives nih.gov |
Enzyme-Catalyzed Halogenation Reactions Relevant to Bromocycloheptatrienes
The biosynthesis of halogenated natural products is a testament to nature's sophisticated chemical machinery. While the direct enzymatic synthesis of this compound has not been documented in scientific literature, the study of various halogenase enzymes offers insights into the potential for biocatalytic approaches to generating such compounds. Halogenases are a diverse class of enzymes capable of incorporating halogen atoms into organic molecules with high degrees of regio- and stereoselectivity. Their potential applicability to the synthesis of bromocycloheptatrienes can be inferred from their known mechanisms and substrate promiscuity.
Enzymatic halogenation reactions are crucial for the production of thousands of halogenated natural products. morressier.com These reactions are primarily catalyzed by several classes of halogenase enzymes, each with distinct mechanisms and substrate specificities. The main classes include flavin-dependent halogenases, heme-dependent haloperoxidases, vanadium-dependent haloperoxidases, and non-heme iron-dependent halogenases. bohrium.com
Flavin-dependent halogenases (FDHs) are a well-studied class of enzymes that typically catalyze the halogenation of electron-rich aromatic substrates. researchgate.net They utilize a flavin cofactor (FAD), which reacts with molecular oxygen and a halide ion to generate a highly reactive halogenating species, likely hypohalous acid, within a protected active site. nih.gov This reactive intermediate is then directed towards the substrate, ensuring high regioselectivity. The substrate scope of some FDHs has been shown to extend beyond their native substrates to include a variety of phenolic and anilic compounds. morressier.com
Non-heme iron-dependent halogenases represent another important class, capable of halogenating unactivated C-H bonds, a challenging transformation in traditional organic synthesis. nih.gov These enzymes employ an iron(II) center and α-ketoglutarate as co-substrates to generate a potent ferryl-oxo intermediate that can abstract a hydrogen atom from the substrate, leading to a substrate radical. This radical then reacts with a halide ligand coordinated to the iron center. nih.gov This radical-based mechanism allows for the halogenation of a wider range of substrates, including aliphatic moieties. nih.gov
The relevance of these enzymatic systems to the synthesis of this compound and its analogues lies in their potential for novel biocatalytic applications. While cycloheptatriene itself is not a known native substrate for any characterized halogenase, the documented substrate promiscuity of these enzymes suggests that they could potentially be engineered or adapted to accept such non-native substrates.
Detailed Research Findings
Research into the substrate promiscuity of halogenases has revealed their capacity to act on a diverse array of non-native substrates. For instance, a unique flavin-dependent halogenase has been characterized that can utilize chloride, bromide, and iodide for the halogenation of various phenolic and anilic compounds, including commercially available drugs and natural products like fenoterol, terbutaline, catechin, and resveratrol. morressier.com Kinetic analysis of this enzyme indicated a preference for substrates containing electron-donating groups. morressier.com
In the realm of non-heme iron-dependent halogenases, studies have demonstrated their flexibility with respect to both the halide and the substrate. Some enzymes in this class can catalyze both chlorination and bromination. nih.gov Furthermore, a single point mutation in the non-heme iron halogenase WelO5 was shown to switch its activity from halogenation to hydroxylation, highlighting the fine-tuning possible within these catalytic systems. nih.gov
While direct enzymatic bromination of a cycloheptatriene ring has not been reported, the biosynthesis of related seven-membered ring structures, such as tropolones, can involve halogenation as a key chemical step, albeit typically through non-enzymatic chemical synthesis involving bromination followed by elimination. The enzymatic machinery for the biosynthesis of the tropolone (B20159) ring itself is known and involves ring expansion from a benzenoid precursor.
The table below summarizes the characteristics of different classes of halogenating enzymes that could be relevant for the potential synthesis of bromocycloheptatrienes.
| Enzyme Class | Cofactor/Prosthetic Group | Halogenating Species | Typical Substrates | Potential Relevance to Bromocycloheptatrienes |
| Flavin-dependent Halogenases | FAD | Enzyme-bound hypohalous acid | Electron-rich aromatics (e.g., tryptophan, phenols) | Could potentially act on the electron-rich pi-system of cycloheptatriene. |
| Heme-dependent Haloperoxidases | Heme | Free hypohalous acid | Wide range of organic compounds (less specific) | Broad substrate scope might accommodate cycloheptatriene, but with lower selectivity. |
| Vanadium-dependent Haloperoxidases | Vanadate | Free hypohalous acid | Alkenes, aromatic compounds | Similar to heme-dependent enzymes, could potentially halogenate cycloheptatriene non-selectively. |
| Non-heme Iron-dependent Halogenases | Fe(II), α-ketoglutarate | Halogen radical | Unactivated C-H bonds (aliphatic and aromatic) | Could potentially halogenate the allylic positions of cycloheptatriene. |
Chemical Reactivity and Transformations of 1 Bromocyclohepta 1,3,5 Triene
Reactions Involving the Bromine Moiety
The bromine atom in 1-bromocyclohepta-1,3,5-triene is attached to an sp²-hybridized carbon, classifying it as a vinylic halide. This structural feature is paramount in determining its reactivity in substitution and elimination reactions.
This compound is notably unreactive toward nucleophilic substitution reactions through both SN1 and SN2 mechanisms. This inertness is characteristic of vinylic halides for several reasons brainly.indoubtnut.comquora.com:
SN1 Inactivity : The SN1 mechanism requires the formation of a carbocation intermediate. The departure of the bromide ion from this compound would generate a vinylic carbocation, where the positive charge resides on a double-bonded carbon. This type of carbocation is highly unstable and energetically unfavorable, thus inhibiting the SN1 pathway.
SN2 Inactivity : The SN2 mechanism involves a backside attack by a nucleophile. In the case of a cyclic vinylic halide, this trajectory is sterically hindered by the ring structure. libretexts.org Furthermore, the incoming nucleophile would experience electrostatic repulsion from the electron-rich π-system of the double bond. quora.com
Bond Strength : The carbon-bromine bond in a vinylic halide is stronger than in an alkyl halide. The sp²-hybridized carbon has more s-character than an sp³ carbon, resulting in a shorter and stronger bond that is more difficult to break. brainly.inquora.com Resonance between the halogen's lone pairs and the π-system can also impart partial double bond character to the C-Br bond, further strengthening it. brainly.inaskfilo.com
This low reactivity contrasts sharply with its isomer, 7-bromocyclohepta-1,3,5-triene, where the bromine is attached to an sp³-hybridized carbon. This isomer readily undergoes SN1 reactions due to the formation of the exceptionally stable tropylium (B1234903) cation (discussed in 3.1.2.2).
| Compound | Halogen Position | SN1 Reactivity | SN2 Reactivity | Reason for Reactivity |
|---|---|---|---|---|
| This compound | Vinylic (sp² C) | Very Low / Inert | Very Low / Inert | Unstable vinylic carbocation; Steric hindrance and π-bond repulsion; Strong C-Br bond. brainly.inquora.comlibretexts.org |
| 7-Bromocyclohepta-1,3,5-triene | Allylic-type (sp³ C) | High | Low | Forms highly stable aromatic tropylium cation. |
While nucleophilic substitution at the C-1 position is difficult, the bromine moiety can be involved in elimination reactions under strong basic conditions to form highly reactive, transient intermediates.
The dehydrobromination of bromocyclohepta-1,3,5-triene using a strong, non-nucleophilic base can lead to the formation of cycloheptatetraene. Research has shown that treating a mixture of bromocycloheptatrienes with potassium t-butoxide generates an intermediate that can be trapped by reagents like 1,3-diphenylisobenzofuran. proquest.com This reactive intermediate is best described as having a strained, chiral allene structure (cyclohepta-1,2,4,6-tetraene) rather than a carbene (cycloheptatrienylidene). proquest.com The reaction proceeds via the elimination of hydrogen bromide (HBr) from adjacent carbon atoms, introducing a new π-bond into the seven-membered ring.
The formation of the tropylium cation is a defining feature of the chemistry of brominated cycloheptatrienes. However, this transformation is almost exclusively associated with the 7-bromo isomer, not the 1-bromo isomer.
When 7-bromocyclohepta-1,3,5-triene is placed in a polar solvent, it readily ionizes by cleaving the C-Br bond. This process is highly favorable because the resulting carbocation, the tropylium cation ([C₇H₇]⁺), is an aromatic species. It fulfills Hückel's rule for aromaticity:
It is cyclic and planar.
It has a continuous ring of p-orbitals.
It contains 6 π-electrons (4n+2, where n=1).
The immense stability afforded by achieving an aromatic state is the driving force for the facile ionization of the 7-bromo isomer. In contrast, this compound does not form a carbocation under similar conditions because, as noted previously, the formation of a vinylic cation is a high-energy, disfavored process. There is no direct, low-energy pathway for the 1-bromo isomer to rearrange to the tropylium cation upon simple ionization.
Elimination Reactions and Formation of Reactive Intermediates
Reactions of the Polyene System
The conjugated triene system of this compound allows it to participate in pericyclic reactions, most notably cycloadditions.
The cyclohepta-1,3,5-triene ring system is a versatile participant in cycloaddition reactions. mdpi.com It can react in several ways, with the most common being a [4+2] cycloaddition, also known as the Diels-Alder reaction. researchgate.netwikipedia.org In this role, four of its π-electrons (from two conjugated double bonds) react with a 2π-electron system (the dienophile) to form a new six-membered ring. libretexts.orgmasterorganicchemistry.com
For this compound, the conjugated diene unit comprising C-2 through C-5 can act as the diene component. The bromine atom at the C-1 position acts as an electron-withdrawing group, which would generally decrease the reactivity of the diene toward a normal-electron-demand Diels-Alder reaction (i.e., with an electron-poor dienophile). libretexts.orglibretexts.org
| Reaction Type | π-Electrons from CHT | π-Electrons from Partner | Description |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | 4π | 2π | The cycloheptatriene skeleton acts as a conjugated diene, reacting with a dienophile to form a bicyclic adduct. researchgate.netmasterorganicchemistry.com |
| [6+2] Cycloaddition | 6π | 2π | The entire triene system reacts with a 2π component. This is less common than the Diels-Alder reaction but is observed with certain substrates. mdpi.comnih.gov |
The cycloheptatriene system can also undergo an equilibrium with its valence isomer, norcaradiene, which can also participate in cycloaddition reactions. nih.gov The position of this equilibrium and the preferred reaction pathway ([4+2] vs. other cycloadditions) are influenced by substituents on the ring.
Electrophilic Additions and Functionalization
The conjugated triene system of this compound is susceptible to electrophilic addition reactions. The double bonds within the seven-membered ring act as nucleophiles, reacting with various electrophiles. pearson.com In reactions with reagents like bromine (Br₂) in a non-polar solvent such as carbon tetrachloride (CCl₄), electrophilic addition occurs across the π-system. pearson.com For conjugated trienes, addition can occur at various positions, with 1,6-addition being a common pathway observed in analogous cyclic trienes like cycloocta-1,3,5-triene. stackexchange.com
The general mechanism for electrophilic addition involves the initial attack of the π-electron system on the electrophile (e.g., Br⁺ from Br₂), leading to the formation of a carbocation intermediate. libretexts.org This cation is stabilized by resonance due to the conjugated system. The subsequent attack by a nucleophile (e.g., Br⁻) on the carbocation completes the addition. The regioselectivity of the addition is influenced by the stability of the resulting carbocationic intermediate.
Pericyclic Rearrangements and Sigmatropic Shifts
This compound can undergo pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. libretexts.org Among these, sigmatropic rearrangements are notable. A sigmatropic rearrangement involves the migration of a σ-bond across a π-electron system. libretexts.orglibretexts.org The classification of these shifts, given by the order [i,j], describes the new position of the σ-bond. wikipedia.org
For the cycloheptatriene framework, thermally induced mdpi.comrsc.org and mdpi.comchemrxiv.org sigmatropic shifts of substituents are possible. libretexts.orguh.edu These intramolecular rearrangements are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org The feasibility of a shift and its stereochemical course (suprafacial or antarafacial) depend on the number of electrons involved in the transition state. libretexts.org For example, a thermal mdpi.comrsc.org hydrogen shift in a pentadiene system is common and proceeds suprafacially, while a thermal mdpi.comchemrxiv.org shift in a hepta-triene system is predicted to occur in an antarafacial manner. wikipedia.orguh.edu
Cyclohepta-1,3,5-triene and its derivatives are well-known to exist in a temperature-dependent equilibrium with their bicyclic valence isomers. nih.gov This process is a type of electrocyclic reaction, a pericyclic reaction involving the formation of a σ-bond between the ends of a conjugated system. libretexts.org For this compound, this equilibrium involves the bicyclo[4.1.0]hepta-2,4-diene structure, known as norcaradiene. The valence isomerization between cyclohepta-1,3,5-triene (1) and norcaradiene (2) has been a subject of extensive study for decades. nih.govbeilstein-journals.org
The position of this equilibrium is sensitive to the nature of the substituents on the ring. Electron-withdrawing groups at the 7-position tend to favor the norcaradiene isomer. nih.gov Theoretical and experimental studies on the parent cycloheptatriene have characterized its boat-shaped conformation. nih.govbeilstein-journals.org The thermal interconversion represents a dynamic process where the monocyclic triene undergoes ring closure to the bicyclic diene and vice-versa. researchgate.netresearchgate.net
Metal-Mediated and Catalytic Transformations
Organometallic Complexation and Reactivity
The cycloheptatrienyl moiety (C₇H₇) is a versatile ligand in organometallic chemistry, capable of bonding to transition metals in various hapticities. libretexts.org The cycloheptatrienyl ligand can form stable half-sandwich and sandwich complexes with a range of transition metals, including those from groups 4, 5, and 6. rsc.org For instance, cycloheptatrienyl complexes of zirconium, such as [(η⁷-C₇H₇)ZrCl(tmeda)], serve as versatile starting materials for a variety of other organometallic compounds. rsc.org Similarly, molybdenum complexes like [(η⁷-C₇H₇)Mo(CH₃CN)₃]⁺ are known. acs.org
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
The carbon-bromine bond in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org
The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps:
Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (this compound) to form a palladium(II) intermediate. libretexts.org
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. wikipedia.org
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov
| Component | Role | Example |
|---|---|---|
| This compound | Aryl Halide Substrate | C₇H₇Br |
| Arylboronic Acid | Organoboron Reagent | Ar-B(OH)₂ |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ or Pd(dba)₂ |
| Base | Activator | Na₂CO₃, K₃PO₄, or Cs₂CO₃ |
| Solvent | Reaction Medium | Toluene, Dioxane, or DMF |
| Product | Coupled Product | C₇H₇-Ar |
Tropylium Ion as a "Soft Lewis Catalyst" in Organic Transformations
This compound can serve as a precursor to the tropylium ion (C₇H₇⁺), a stable, aromatic carbocation. youtube.com The tropylium cation has emerged as a highly effective and versatile metal-free organocatalyst, often described as a "soft Lewis catalyst". encyclopedia.pub Its stability, ease of synthesis, and unique electronic properties allow it to facilitate a wide range of organic transformations, often outperforming traditional transition-metal catalysts in terms of yield, mild conditions, and functional group tolerance. mdpi.com
The catalytic activity of the tropylium ion stems from its ability to act as a Lewis acid or an oxidant. chemrxiv.orgencyclopedia.pub For example, it can activate carbonyl compounds for nucleophilic attack or abstract a hydride from borane reagents to form a highly reactive borenium ion. chemrxiv.orgencyclopedia.pub This versatility has led to its application in numerous synthetic methodologies, positioning it as an environmentally benign alternative to metal-based catalysts. mdpi.com
| Reaction Type | Substrates | Role of Tropylium Ion | Reference |
|---|---|---|---|
| Acetalization/Transacetalization | Aldehydes, 1,2-diols | Lewis acid catalyst activating the carbonyl group. | mdpi.comrsc.org |
| Hydroboration | Alkynes, Epoxides | Hydride abstraction from borane to form a borenium ion. | chemrxiv.orgencyclopedia.pub |
| Amide Bond Formation | Carboxylic acids, Amines | Lewis acid catalyst activating the carboxylic acid. | nih.gov |
| O-H Insertion | Diazoalkanes, Carboxylic acids | Organic Lewis acid catalyst. | acs.org |
| α-Cyanation of Amines | Amines, KCN | Oxidizes the amine to an iminium ion, facilitating nucleophilic attack. | encyclopedia.pub |
| Oxidative Functionalization | Various | Functions as an organic oxidant. | mdpi.comencyclopedia.pub |
Ring Contraction and Expansion Reactions
The seven-membered ring of this compound and its derivatives is subject to transformations that can either decrease or increase the ring size, although ring contraction is more prominently documented for this system. The tendency to form the stable, 6-π-electron tropylium cation is a driving force for its reactivity. chemrxiv.orgresearchgate.net
Ring Contraction
The most notable reaction of this type is the ring contraction of the tropylium cation, readily formed from bromocycloheptatriene isomers, into benzenoid derivatives. chemrxiv.org This transformation highlights the structural and energetic relationship between the seven-membered non-benzenoid aromatic tropylium ion and the six-membered benzene (B151609) ring system. researchgate.net
The general mechanism involves the attack of an oxidizing agent, which leads to a cascade of events culminating in the extrusion of a carbon atom (often as carbon monoxide) and the formation of the stable benzene ring. researchgate.net
| Substrate (Tropylium Salt) | Reagents & Conditions | Product (Benzene Derivative) | Yield (%) |
|---|---|---|---|
| Tropylium tetrafluoroborate | H₂O₂ (3 equiv.), H₂O/CH₃CN (1:1), 25 °C, 12 h | Benzene | - |
| Phenyl tropylium tetrafluoroborate | H₂O₂ (3 equiv.), H₂O/CH₃CN (1:1), 25 °C, 12 h | Biphenyl | 95% |
| (4-Methoxyphenyl)tropylium tetrafluoroborate | H₂O₂ (3 equiv.), H₂O/CH₃CN (1:1), 25 °C, 12 h | 4-Methoxybiphenyl | 99% |
| (4-(Trifluoromethyl)phenyl)tropylium tetrafluoroborate | H₂O₂ (3 equiv.), H₂O/CH₃CN (1:1), 25 °C, 12 h | 4-(Trifluoromethyl)biphenyl | 75% |
| (Thiophen-2-yl)tropylium tetrafluoroborate | H₂O₂ (3 equiv.), H₂O/CH₃CN (1:1), 25 °C, 12 h | 2-Phenylthiophene | 88% |
Ring Expansion
While ring contraction of the C₇ ring system is well-documented, ring expansion reactions starting from this compound are not commonly reported in the surveyed literature. Methodologies for creating the cycloheptatriene ring system often involve the expansion of a smaller ring. A classic example is the Buchner ring expansion, which converts arenes like benzene into cycloheptatriene derivatives. wikipedia.orgwikipedia.org However, this represents a synthesis of the ring system rather than a transformation of a pre-existing cycloheptatriene.
Mechanistic Investigations of 1 Bromocyclohepta 1,3,5 Triene Chemistry
Elucidation of Reaction Pathways
The reaction pathways of 1-bromocyclohepta-1,3,5-triene are dominated by the influence of the seven-membered ring and the bromine substituent. The interplay between steric and electronic factors dictates the formation of intermediates and final products.
A cornerstone of cycloheptatriene (B165957) chemistry is the formation of the tropylium (B1234903) cation ([C₇H₇]⁺), a stable aromatic species. For brominated cycloheptatrienes, this transformation is particularly facile. The mechanism involves the heterolytic cleavage of the carbon-bromine bond. This departure of a bromide ion (Br⁻) from 7-bromocyclohepta-1,3,5-triene, a constitutional isomer of the title compound, is readily observed in aqueous solutions. acs.org The driving force for this ionization is the exceptional stability of the resulting carbocation.
The tropylium cation is a planar, cyclic ion with a completely delocalized system of 6 π-electrons. scispace.com This configuration satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1), which imparts significant thermodynamic stability. scispace.comwikipedia.org The positive charge is distributed evenly over all seven carbon atoms, with each carbon atom carrying a partial positive charge of +1/7. This delocalization is supported by ¹H NMR spectroscopy, which shows a single peak, indicating that all seven protons are chemically equivalent. scispace.com The formation of this stable aromatic cation from a non-aromatic cycloheptatriene precursor makes the ionization process highly favorable. acs.org Consequently, 7-bromocyclohepta-1,3,5-triene is known to readily dissolve in water to form the ionic tropylium bromide species. acs.org
The stereochemistry of reactions involving this compound is dictated by the specific reaction type and the intermediates formed.
Reactions at the Halogenated Carbon: If a reaction involves the substitution of the bromine atom, the stereochemical outcome depends on the mechanism. A unimolecular (Sₙ1-type) pathway, proceeding through the planar, achiral tropylium cation intermediate, would lead to a racemic mixture if a new chiral center is formed. lumenlearning.com Conversely, a bimolecular (Sₙ2-type) reaction at a saturated carbon (as in a hydrogenated analogue) would theoretically proceed with an inversion of configuration. lumenlearning.com
Pericyclic Reactions: The equilibrium between cycloheptatriene and its valence tautomer, norcaradiene, is a thermally allowed, disrotatory electrocyclic reaction. wikipedia.org This specific stereochemical motion is governed by the principles of orbital symmetry.
Metal-Complex Reactions: In reactions involving metal complexes, such as tricarbonylcycloheptatrienechromium, the metal moiety can direct the stereochemistry of nucleophilic attack. Studies on related systems show that nucleophiles preferentially attack the ring from the exo face (the side opposite the metal), a result attributed to steric hindrance by the bulky tricarbonylchromium group. rsc.org
Cycloadditions: this compound can act as a 4π component in [4+2] cycloaddition reactions (Diels-Alder reactions) or a 6π component in [6+2] cycloadditions. The stereoselectivity of these reactions depends on the dienophile and reaction conditions, often leading to specific endo or exo products. For instance, the reaction of cycloheptatriene with dichloroketene (B1203229) in a [2+2] cycloaddition yields specific bicyclic products. rsc.org
Studies of Interconversion Dynamics
The fluxional nature of the cycloheptatriene ring system is a key feature of its chemistry, involving rapid equilibria and relaxation processes.
This compound exists in a dynamic equilibrium with its bicyclic valence tautomer, a brominated norcaradiene. This interconversion is a rapid, thermally allowed 6-electron disrotatory electrocyclic process. wikipedia.org
The presence of a bromine atom at the C1 position is expected to influence the equilibrium. Its electron-withdrawing nature could stabilize the norcaradiene form, while its steric bulk might favor the less-strained cycloheptatriene ring. Systematic NMR studies on other substituted systems have shown that both electronic and steric characteristics of substituents significantly impact the position of the NCD–CHT equilibrium. researchgate.net
The behavior of halogenated cycloheptatrienes upon photoexcitation has been investigated using ultrafast spectroscopy. Studies on perchlorinated cycloheptatriene (CHTCl₈), a close analogue of the bromo-derivative, provide a detailed picture of the relaxation dynamics on a femtosecond timescale.
Upon UV excitation, two competing ultrafast reaction pathways are observed:
acs.orgresearchgate.net-Sigmatropic Chlorine Migration: This process involves the migration of a chlorine atom around the seven-membered ring. It proceeds via two rapid internal conversions.
scispace.comresearchgate.net-Electrocyclization: This pathway leads to the formation of a bicyclic product, octachlorobicylo[3.2.0]hepta- nih.govmdpi.com-diene.
Transient anisotropy measurements following a 263 nm laser pulse reveal a decay constant of approximately 120 fs, which is attributed to vibrational motions within the electronically excited states of the molecule. This research suggests that the relaxation mechanism for perchlorinated cycloheptatriene is comparable to that of the parent cycloheptatriene.
Catalytic Cycle Analysis in Metal-Mediated Transformations
This compound and its derivatives are valuable substrates in metal-catalyzed reactions, serving as precursors for reactive intermediates or as partners in cycloaddition reactions.
Gold(I)-Catalyzed Retro-Buchner Reaction: 7-substituted cycloheptatrienes can serve as precursors to gold(I)-carbenes through a retro-Buchner reaction. scispace.comresearchgate.net The catalytic cycle begins with the coordination of a cationic gold(I) complex to the cycloheptatriene, which is in equilibrium with its norcaradiene tautomer. nih.gov The electrophilic gold complex promotes a stepwise retro-cyclopropanation of the norcaradiene, cleaving two C-C bonds and releasing a stable aromatic molecule (e.g., benzene), thereby generating a gold(I)-carbene. acs.orgnih.gov This reactive intermediate can then be trapped by various nucleophiles, such as alkenes, to form cyclopropanes, or undergo intramolecular reactions to synthesize complex polycyclic structures like indenes and fluorenes. acs.orgnih.govresearchgate.net This method provides a safe alternative to using hazardous diazo compounds for generating gold(I)-carbenes. scispace.comnih.gov
Titanium-Catalyzed [6π+2π]-Cycloaddition: 1-substituted cycloheptatrienes participate in [6π+2π]-cycloaddition reactions with alkynes, catalyzed by titanium-based systems like Ti(acac)₂Cl₂-Et₂AlCl. mdpi.com In this transformation, the cycloheptatriene acts as the 6π-electron component and the alkyne as the 2π-electron component. The reaction typically proceeds at elevated temperatures (e.g., 80 °C) to yield substituted bicyclo[4.2.1]nona-2,4,7-trienes as single regioisomers. mdpi.com Coordination of the titanium catalyst to the cycloheptatriene is believed to alter the symmetry of its frontier orbitals, enabling the otherwise thermally forbidden [6+2] cycloaddition to occur. researchgate.net This catalytic approach has been successfully applied to various substituted cycloheptatrienes and alkynes, including those containing silicon or nitrogen heteroatoms. mdpi.com
Role of Bromine in Catalytic Activity
The bromine substituent at the sp²-hybridized carbon of the cyclohepta-1,3,5-triene ring is a key determinant of its reactivity and potential catalytic applications. While specific catalytic cycles directly employing this compound as a catalyst are not extensively documented in the literature, its structural features suggest several plausible roles for the bromine atom in catalytic processes.
One of the primary functions of the bromine atom is to serve as a leaving group. The C-Br bond can be cleaved under various conditions to generate reactive intermediates. For instance, in the presence of a Lewis acid or a transition metal, the cleavage of the C-Br bond could lead to the formation of a cycloheptatrienyl cation or a related organometallic species. This reactivity is more prominently observed in its isomer, 7-bromocyclohepta-1,3,5-triene, which readily ionizes to form the highly stable aromatic tropylium cation. brainly.comyoutube.com While the 1-bromo isomer does not form the tropylium cation as readily, the polarization of the C-Br bond still makes it susceptible to reactions with metallic centers.
In the context of catalysis, the bromine atom could participate in atom transfer radical polymerization (ATRP) or other radical-mediated processes. The C-Br bond can undergo homolytic cleavage, initiated by a suitable transition metal complex or via photolysis, to generate a cycloheptatrienyl radical and a bromine radical. These species could then initiate or propagate a catalytic cycle.
Furthermore, this compound can act as a precursor for the synthesis of organometallic catalysts. The bromine atom can be substituted by various organometallic fragments through reactions like oxidative addition to a low-valent metal center or via transmetalation reactions. The resulting organometallic complex, featuring the cyclohepta-1,3,5-trienyl ligand, could then exhibit catalytic activity in various organic transformations. The electronic properties of the cycloheptatrienyl ligand, which can be tuned by the presence of other substituents, would influence the catalytic performance of the metal center. Research on related cycloheptatriene complexes has shown their involvement in reactions like cycloadditions. mdpi.com
| Potential Catalytic Role of Bromine | Reaction Type | Intermediate Species |
| Leaving Group | Lewis acid or transition metal-mediated | Cycloheptatrienyl cation/organometallic species |
| Radical Initiator | Atom Transfer Radical Polymerization (ATRP) | Cycloheptatrienyl radical, Bromine radical |
| Precursor for Catalyst Synthesis | Oxidative Addition/Transmetalation | Organometallic cycloheptatrienyl complexes |
Ligand Exchange and Coordination Dynamics
The coordination of this compound to a metal center and the subsequent ligand exchange dynamics are crucial for its potential role in catalysis and materials science. The cyclohepta-1,3,5-triene moiety can coordinate to a metal in various hapticities (η², η⁴, η⁶), influencing the stability and reactivity of the resulting complex.
The presence of the bromine atom adds another layer of complexity to its coordination behavior. The bromine atom itself can act as a weak coordinating ligand through its lone pairs, potentially leading to chelation in conjunction with the π-system of the ring. However, it is more likely to influence the electronic properties of the cycloheptatrienyl ligand, thereby affecting its binding to the metal center.
Ligand exchange reactions involving this compound are expected to be influenced by several factors, including the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions. The C-Br bond strength and the stability of the potential leaving group (bromide anion) will play a significant role.
In a coordinated complex, the this compound ligand could be displaced by other stronger donor ligands. The kinetics and mechanism of such ligand exchange reactions (associative, dissociative, or interchange) would provide valuable insights into the lability of the C-Br bond and the cycloheptatrienyl-metal interaction. While specific studies on this compound are scarce, general principles of ligand exchange in organometallic chemistry suggest that the process would be sensitive to steric and electronic factors.
The coordination dynamics can also involve intramolecular rearrangements. For instance, a coordinated cyclohepta-1,3,5-triene ligand might undergo haptotropic shifts, where the metal center migrates from one part of the ring to another. The bromine substituent would likely influence the preferred coordination mode and the energy barriers for such rearrangements.
| Factor Influencing Ligand Exchange | Effect on Coordination Dynamics |
| Nature of the Metal Center | Stronger metal-ligand bonds decrease lability. |
| Ancillary Ligands | Steric bulk and electronic properties of co-ligands can affect exchange rates. |
| Solvent Polarity | Polar solvents may facilitate the departure of the bromide ion. |
| Temperature | Higher temperatures generally increase the rate of ligand exchange. |
Theoretical and Computational Studies of 1 Bromocyclohepta 1,3,5 Triene
Electronic Structure and Aromaticity Assessment
The electronic nature of 1-Bromocyclohepta-1,3,5-triene is fundamentally linked to its π-electron system and the influence of the bromine substituent. Computational quantum chemistry is a powerful tool for dissecting these characteristics.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic properties of molecules. For this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) can be employed to optimize the molecular geometry and compute a range of electronic descriptors. nih.gov These calculations provide data on molecular orbital energies, electron density distribution, and dipole moments, which are crucial for understanding the molecule's reactivity and physical properties.
The bromine atom, being an electronegative substituent on a double bond, influences the electronic distribution within the triene ring through inductive and resonance effects. This perturbation of the π-system is reflected in the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation.
Table 1: Computed Electronic Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₇H₇Br | - |
| Molecular Weight | 171.03 | g/mol |
| Exact Mass | 169.97311 | Da |
| Complexity | 152 | - |
Data sourced from PubChem CID 13040209. nih.gov
Analysis of Aromaticity Indices (e.g., NICS, ACID)
The parent compound, cyclohepta-1,3,5-triene, is known to exhibit homoaromaticity, a form of aromaticity where conjugation is interrupted by a single sp³-hybridized atom but maintained through space. researchgate.netnih.govnih.gov The introduction of a bromine atom at the C1 position directly on the π-system warrants a detailed assessment of its impact on this characteristic.
Aromaticity is not a directly observable quantity but can be evaluated computationally using magnetic criteria such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID).
NICS: This popular method involves placing a "ghost" atom (typically Bq) at the center of the ring or at other strategic points and calculating its magnetic shielding. Negative NICS values are indicative of a diatropic ring current, signifying aromaticity, while positive values suggest a paratropic current and anti-aromaticity. For non-planar systems like cycloheptatriene (B165957) derivatives, NICS values are often calculated at 1 Å above the ring plane (NICS(1)) to minimize local σ-bond contributions. nih.govtandfonline.com A NICS scan along an axis perpendicular to the ring can provide a more detailed profile of the magnetic environment.
ACID: The ACID method provides a visual representation of electron delocalization by plotting isosurfaces of current density. This allows for a qualitative and quantitative assessment of the path and strength of the ring current, offering a clear picture of cyclic delocalization, even in complex, non-planar molecules. beilstein-journals.org
For this compound, these calculations would reveal the extent to which the C1-bromo substituent disrupts or modifies the homoaromatic character of the parent ring system.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates.
Transition State Analysis and Energy Profiles
To understand the reactivity of this compound, for instance in electrophilic addition or substitution reactions, computational methods can be used to locate and characterize the transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
The process involves:
Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the TS structure connecting reactants and products.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ibs.re.kr
Table 2: Illustrative Components of a Computed Reaction Energy Profile
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Electrophile | 0.0 (Reference) |
| Transition State | Highest energy point along the reaction path | ΔE‡ |
| Intermediate | A local minimum on the reaction path | ΔE_int |
Solvent Effects on Reaction Mechanisms
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. rsc.org Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. This approach is computationally efficient and effective for capturing bulk electrostatic effects of the solvent. imperial.ac.uk
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method can provide a more accurate picture of the reaction environment, especially when specific interactions are crucial to the mechanism. researchgate.net
For reactions involving this compound, the choice of solvent could alter the stability of charged intermediates or polar transition states, thereby changing the activation energy and potentially favoring one reaction pathway over another. Computational studies incorporating solvent effects are essential for results that can be meaningfully compared to experimental data.
Conformational Analysis and Dynamics
The seven-membered ring of cycloheptatriene is not planar and exists in a boat-shaped conformation. nih.govwikipedia.org This boat conformation can undergo a dynamic process of ring inversion, where it flips into an equivalent boat form through a planar, anti-aromatic transition state. nih.gov
The introduction of a bromine atom at the C1 position of this compound influences this conformational landscape. The substituent can occupy either a pseudo-axial or pseudo-equatorial position in the boat conformation, leading to different conformers with distinct energies.
Computational methods can be used to:
Identify Stable Conformers: By performing a systematic conformational search or using molecular dynamics simulations, the various low-energy conformations of the molecule can be identified.
Calculate Energy Barriers: The energy barrier for ring inversion can be calculated by locating the planar transition state for the process. This barrier determines the rate of interconversion between the two boat forms at a given temperature. Theoretical calculations for the parent cyclohepta-1,3,5-triene have determined the free energy barrier for this ring flip to be around 6 kcal/mol. nih.gov The steric and electronic effects of the bromine substituent would be expected to modulate this barrier.
Analyze Vibrational Modes: The calculated vibrational frequencies can be used to simulate the infrared spectrum of the molecule and to understand the nature of its dynamic motions. superfri.org
Understanding the conformational preferences and the dynamics of ring inversion is crucial, as the reactivity and spectroscopic properties of this compound may depend on its dominant conformation.
Ring Inversion Barriers and Pathways
The seven-membered ring of cyclohepta-1,3,5-triene and its derivatives is not planar and exists in a boat-like conformation. This conformation is flexible and can undergo a process known as ring inversion, where the ring flips from one boat conformation to another. Computational methods, such as ab initio and Density Functional Theory (DFT), are instrumental in elucidating the energetic barriers and the transition states involved in these conformational changes.
While specific computational studies on the ring inversion of this compound are not extensively documented in publicly available literature, the behavior of the parent cyclohepta-1,3,5-triene and similar substituted derivatives has been a subject of theoretical interest. These studies indicate that the ring inversion proceeds through a higher-energy, more planar transition state. The presence of a bromine substituent on the sp2-hybridized carbon is expected to influence the inversion barrier. The bulky and electronegative bromine atom can affect the geometry of the ground and transition states, thereby altering the energy required for the inversion process.
Illustrative Computational Data for Ring Inversion Barriers
Due to the absence of specific published data for this compound, the following table presents hypothetical but representative data based on computational studies of similar cycloheptatriene systems. These values are calculated using different levels of theory to provide insight into the potential energy barriers.
| Computational Method | Basis Set | Calculated Inversion Barrier (kcal/mol) |
| Hartree-Fock (HF) | 6-31G* | 7.2 |
| DFT (B3LYP) | 6-311+G** | 5.8 |
| DFT (M06-2X) | cc-pVTZ | 6.1 |
This is a hypothetical data table for illustrative purposes.
The pathway for ring inversion involves a concerted motion of the carbon atoms in the ring, passing through a transition state that is more planar than the ground state boat conformation. The energy of this transition state relative to the ground state defines the barrier to ring inversion.
Tautomeric Equilibria Modeling
This compound can theoretically exist in equilibrium with its valence tautomer, a bicyclic structure known as 1-bromobicyclo[4.1.0]hepta-2,4-diene (a norcaradiene derivative). This type of equilibrium is a well-known phenomenon for cycloheptatrienes. The position of this equilibrium is influenced by electronic and steric factors of the substituents.
Furthermore, a different type of tautomerism, or more accurately, an ionization equilibrium, is highly relevant for brominated cycloheptatrienes. Specifically, the isomeric 7-bromo-cyclohepta-1,3,5-triene is known to readily ionize to form the highly stable tropylium (B1234903) cation and a bromide ion. The tropylium cation is an aromatic system with 6 π-electrons, which provides a strong thermodynamic driving force for its formation.
Computational models can be employed to predict the relative stabilities of these different tautomers and the corresponding equilibrium constants. Quantum chemical calculations can provide the Gibbs free energies of the respective species, from which the equilibrium distribution can be determined.
Modeling of Tautomeric Equilibria
Computational studies would typically involve optimizing the geometries of this compound and its potential tautomers, followed by frequency calculations to obtain the thermodynamic properties.
Potential Tautomeric/Isomeric Equilibria:
Valence Tautomerism: this compound ⇌ 1-Bromobicyclo[4.1.0]hepta-2,4-diene
Positional Isomerism leading to Ionization: this compound ⇌ 7-Bromocyclohepta-1,3,5-triene → Tropylium cation + Br⁻
Illustrative Calculated Relative Energies for Tautomers/Isomers
The following table provides hypothetical relative energy data for the relevant species, as would be obtained from DFT calculations.
| Species | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| This compound | B3LYP | 6-311+G | 0.0 (Reference) |
| 1-Bromobicyclo[4.1.0]hepta-2,4-diene | B3LYP | 6-311+G | +4.5 |
| 7-Bromocyclohepta-1,3,5-triene | B3LYP | 6-311+G | +1.2 |
| Tropylium cation + Br⁻ (in polar solvent) | B3LYP/PCM | 6-311+G | -15.0 |
This is a hypothetical data table for illustrative purposes.
Advanced Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and dynamics of molecules. However, specific, experimentally-derived NMR data for 1-Bromocyclohepta-1,3,5-triene is not present in the surveyed literature.
Proton (¹H) NMR Studies for Structural Elucidation and Isomerism
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Similarly, experimentally determined ¹³C NMR spectral data for this compound, which would reveal the chemical environment of each carbon atom in the molecule, is not available in the public domain. Predicted ¹³C NMR data can be generated by computational methods, but these are theoretical estimations and not substitutes for empirical research findings.
Variable Temperature (VT) NMR for Dynamic Processes
Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as ring inversions or valence tautomerism, which are common in cycloheptatriene (B165957) systems. ox.ac.uknih.govnih.gov While studies on the parent compound, cycloheptatriene, and some of its derivatives have utilized VT NMR to investigate their fluxional behavior, there are no specific reports on the application of this technique to this compound. researchgate.net Such a study would be invaluable in understanding the conformational dynamics of this specific bromo-substituted derivative.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.
Fragmentation Pathways and Isomeric Distinctions
Detailed experimental mass spectra and an analysis of the specific fragmentation pathways for this compound are not described in the available literature. Generally, the mass spectrum of a brominated compound is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which are nearly equal in abundance. The fragmentation of cycloheptatriene derivatives often involves the loss of a hydrogen atom to form a stable tropylium (B1234903) cation (C₇H₇⁺). nist.gov However, the specific fragmentation pattern for this compound, including the characteristic losses of bromine and other fragments, remains undocumented.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the mass of a molecule, which can confirm its elemental composition. While the theoretical exact mass of this compound can be calculated, no published research provides an experimentally determined accurate mass measurement for this compound.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the frequencies of absorbed (IR) or scattered (Raman) light, researchers can identify the functional groups present in a molecule and obtain information about its structure and bonding. For this compound, these techniques offer a window into the characteristic vibrations of its seven-membered ring and the influence of the bromine substituent.
While a detailed vibrational analysis specifically for this compound is not extensively documented in publicly available literature, the spectrum can be interpreted based on known data for the parent compound, cyclohepta-1,3,5-triene, and other halogenated hydrocarbons. The parent triene exhibits characteristic C-H stretching vibrations for its olefinic and methylenic protons, as well as C=C double bond stretching modes. dtic.milacs.org The introduction of a bromine atom is expected to perturb these existing modes and introduce new vibrations specific to the carbon-bromine bond.
The most significant feature introduced by the bromine atom in the vibrational spectrum is the C-Br stretching mode. This vibration typically appears in the fingerprint region of the infrared spectrum, a complex area that contains many single-bond stretching and bending vibrations.
C-Br Stretching: The carbon-bromine stretching vibration is generally observed in the range of 650-500 cm⁻¹. The exact position depends on the molecular environment. In this compound, the C-Br bond is attached to an sp²-hybridized carbon atom that is part of a conjugated π-system. This conjugation can slightly increase the double-bond character of the C-Br bond through resonance, potentially shifting the stretching frequency to the higher end of the typical range.
C-Br Bending: The bending vibrations (in-plane and out-of-plane) of the C-Br bond occur at much lower frequencies, often below 400 cm⁻¹, and can be more difficult to assign definitively without detailed computational analysis.
The presence of the bulky and electronegative bromine atom can also induce shifts in the vibrational frequencies of the adjacent C=C and C-H bonds due to both electronic and mass effects.
Interactive Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| =C-H (Olefinic) | Stretch | 3100-3000 | Medium to Weak |
| C=C (Alkene) | Stretch | 1660-1600 | Variable |
| -CH₂- (Methylene) | Stretch | 3000-2850 | Medium |
| C-Br | Stretch | 650-500 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.
While a specific crystal structure for this compound is not available in the surveyed literature, the principles of the technique and expected findings can be discussed. If single crystals of the compound were obtained, X-ray diffraction analysis would reveal the conformation of the seven-membered ring, which in the parent cycloheptatriene adopts a non-planar "boat" conformation. researchgate.net
A key aspect of the solid-state analysis would be the investigation of intermolecular interactions involving the bromine atom. In the crystal lattice of brominated organic compounds, several types of non-covalent interactions can dictate the packing arrangement. mdpi.com These include:
Halogen Bonding: The bromine atom can act as a halogen bond donor, where an electropositive region on the bromine (the σ-hole) interacts with a nucleophilic region on an adjacent molecule (e.g., a π-system of another ring).
C-H···Br Hydrogen Bonds: Weak hydrogen bonds can form between carbon-hydrogen groups and the electronegative bromine atom of a neighboring molecule. mdpi.com
Br···Br Interactions: These interactions occur between bromine atoms of adjacent molecules and can be either attractive or repulsive depending on the geometry of the contact. mdpi.com
Interactive Table: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Description | Expected Geometric Features |
| Halogen Bond | Interaction between the electrophilic region of Br and a nucleophile. | Linear C-Br···Nu angle (e.g., Nu = π-cloud). |
| C-H···Br Hydrogen Bond | Weak hydrogen bond between a C-H donor and Br acceptor. | H···Br distance less than the sum of van der Waals radii. |
| Br···Br Interaction | Close contact between bromine atoms on adjacent molecules. | Br···Br distance near or less than the sum of van der Waals radii. |
| π-π Stacking | Overlap of the conjugated π-systems of adjacent rings. | Inter-planar distance of approximately 3.3-3.8 Å. |
Ultrafast Spectroscopy for Excited-State Dynamics
Ultrafast spectroscopy, such as femtosecond pump-probe spectroscopy, is employed to study dynamic processes that occur on extremely short timescales (10⁻¹⁵ to 10⁻¹² seconds). This is the timescale of molecular vibrations and electronic transitions, making it the ideal tool for mapping the fate of a molecule after it absorbs light.
For this compound, ultrafast spectroscopy could elucidate the complex photophysical and photochemical pathways that follow electronic excitation. Studies on the parent molecule, cycloheptatriene, have shown a high density of vibrational states and complex dynamics in its ionic states, which are related to its valence isomer, norcaradiene. researchgate.net
The introduction of a bromine atom would be expected to significantly alter these dynamics due to the "heavy-atom effect." This effect enhances the rate of spin-forbidden processes, primarily intersystem crossing (ISC), which is the transition from an excited singlet state (S₁) to an excited triplet state (T₁).
Key excited-state dynamics that could be investigated include:
Internal Conversion (IC): The rapid, non-radiative decay from higher excited singlet states to the lowest excited singlet state (S₁).
Intersystem Crossing (ISC): The transition from the S₁ state to the triplet manifold (T₁). The heavy bromine atom would likely make this process much faster than in the parent cycloheptatriene, leading to a high triplet quantum yield.
Fluorescence: Radiative decay from S₁ back to the ground state (S₀). Due to the rapid ISC, the fluorescence of this compound is expected to be significantly quenched (weaker and shorter-lived) compared to similar molecules without a heavy atom.
Photochemical Reactions: The excited states could lead to chemical reactions, such as electrocyclic ring-closure to form a brominated norcaradiene isomer, or C-Br bond cleavage.
Interactive Table: Potential Excited-State Processes in this compound
| Process | Description | Expected Timescale | Influence of Bromine Atom |
| UV Photon Absorption | Excitation from ground state (S₀) to an excited singlet state (Sₙ). | Femtoseconds (fs) | No direct influence on the initial absorption act. |
| Internal Conversion | Non-radiative decay from Sₙ to S₁. | fs to picoseconds (ps) | Minor influence. |
| Intersystem Crossing | Non-radiative transition from S₁ to T₁. | Picoseconds (ps) | Rate is significantly enhanced (Heavy-Atom Effect). |
| Fluorescence | Radiative decay from S₁ to S₀. | Nanoseconds (ns) | Yield is significantly reduced (quenched). |
| Phosphorescence | Radiative decay from T₁ to S₀. | Microseconds (μs) to seconds (s) | Potentially observable due to efficient population of T₁. |
Applications of 1 Bromocyclohepta 1,3,5 Triene in Advanced Organic Synthesis
A Versatile Building Block for Complex Molecules
1-Bromocyclohepta-1,3,5-triene serves as a versatile starting material for the synthesis of a wide array of complex organic molecules, leveraging the reactivity of its seven-membered ring.
Synthesis of Polycyclic and Fused-Ring Systems
The cycloheptatriene (B165957) framework is a key component in the synthesis of various polycyclic and fused-ring systems. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of cycloaddition reactions involving cycloheptatriene derivatives are well-established. Cycloheptatrienes can participate in [6+4] and [6+2] cycloaddition reactions, providing access to bicyclic systems. mdpi.com For instance, the reaction of cycloheptatriene with a dienophile in a Diels-Alder type reaction can lead to the formation of a bicyclo[4.2.1]nonadiene skeleton. mdpi.com The bromine substituent in this compound can be envisioned to influence the regioselectivity and stereoselectivity of such cycloadditions, or it could be used as a handle for further functionalization after the core polycyclic structure is established.
Furthermore, the formation of the tropylium (B1234903) cation from 7-bromocyclohepta-1,3,5-triene is a significant pathway that can be exploited for constructing polycyclic systems. brainly.comyoutube.comchegg.com This highly stable aromatic cation can react with various nucleophiles, leading to the formation of substituted cycloheptatriene derivatives that can then undergo further transformations to build more complex structures.
Precursor for Azetidine (B1206935) Lactones and Other Heterocycles
Recent research has highlighted the use of cycloheptatriene moieties in the synthesis of complex heterocyclic structures, such as azetidine lactones. nih.govku.edu A multi-step synthetic sequence has been developed to produce cycloheptatriene-containing azetidine lactones. nih.govku.edu This process involves key photochemical reactions, including an "aza-Yang" cyclization and a Buchner carbene insertion into an aromatic ring. nih.govku.edu While the specific starting material for the cycloheptatriene unit is not explicitly detailed as this compound in the available literature, the successful incorporation of the cycloheptatriene ring into the final azetidine lactone structure demonstrates the feasibility of using cycloheptatriene derivatives for this purpose. The bromo-substituent on the cycloheptatriene ring could potentially serve as a reactive site for introducing the necessary functionalities required for the subsequent cyclization and insertion reactions.
Ligand Development in Organometallic Chemistry
The cycloheptatrienyl ligand, derived from cycloheptatriene, is a versatile ligand in organometallic chemistry, capable of coordinating to metal centers in various hapticities. wikipedia.orgacs.org
Functionalized Cycloheptatriene Systems as Versatile Ligands
Functionalized cycloheptatriene systems are valuable for creating ligands with tailored electronic and steric properties. The cycloheptatrienyl ligand can coordinate to a metal center in η³-, η⁴-, η⁵-, η⁶-, or η⁷-modes. acs.orglibretexts.org This versatility allows for the synthesis of a wide range of organometallic complexes with diverse reactivity and catalytic activity. The presence of a bromine atom in this compound offers a convenient point for further functionalization, allowing for the introduction of various donor groups to create multidentate ligands. These functionalized ligands can then be used to stabilize different metal centers and influence their catalytic behavior. For example, cycloheptatrienyl complexes of early transition metals like zirconium have been synthesized and their reactivity explored. rsc.org
Bridged Bimetallic Complexes
The cycloheptatrienyl ligand has been successfully employed as a bridging ligand to construct bimetallic complexes. unimib.itacs.org In these complexes, the cycloheptatrienyl ring coordinates to two different metal centers, facilitating electronic communication between them. For instance, a heterobimetallic complex featuring a cycloheptatrienyl bridge between an iron and a platinum center has been synthesized and characterized. unimib.it The ability of the cycloheptatrienyl ligand to adopt different coordination modes allows for the formation of structurally diverse bridged bimetallic architectures. The functionalization of the cycloheptatriene ring, potentially starting from this compound, could provide a means to control the orientation and electronic properties of the resulting bimetallic complexes, which is crucial for their application in catalysis and materials science.
Materials Science and Functional Materials
Cycloheptatriene derivatives are being explored for their potential applications in materials science due to their unique electronic and optical properties. mdpi.com The ability of the cycloheptatriene ring to undergo reversible structural changes, for example, through the formation of the tropylium cation, makes it an interesting component for stimuli-responsive materials.
Hinokitiol, a natural product containing a tropolone (B20159) ring (a derivative of cycloheptatriene), is known to form complexes with various metal ions and has applications in areas such as wood preservation and as a food additive. wikipedia.org While not directly synthesized from this compound, the chemistry of tropolone highlights the potential of functionalized cycloheptatriene systems in the design of new materials. The development of synthetic routes starting from readily available precursors like this compound could open up new avenues for creating novel functional materials with tailored properties. For example, the incorporation of cycloheptatriene units into polymers could lead to materials with interesting electronic or photochromic properties.
Role in π-Conjugated Systems for Photovoltaic Applications
There is no direct evidence in the reviewed literature to support the use of This compound in the creation of π-conjugated systems for photovoltaic devices. While the development of novel organic materials for solar cells is an active area of research, the specific contribution of this compound has not been detailed.
Development of Optically Active Compounds
The synthesis of optically active cycloheptatriene derivatives is a known field of study. Methodologies such as asymmetric Buchner reactions have been developed to produce chiral cycloheptatrienes. These chiral building blocks have potential applications in asymmetric synthesis. However, there are no specific, documented examples of This compound being used as a starting material or key intermediate in the development of optically active compounds.
Research on Derivatives and Analogues of 1 Bromocyclohepta 1,3,5 Triene
Synthesis and Reactivity of Substituted Bromocycloheptatrienes
The introduction of substituents onto the bromocycloheptatriene ring can significantly influence its stability, reactivity, and electronic properties.
Alkyl and Aryl Substituted Derivatives
The synthesis of alkyl and aryl-substituted bromocycloheptatrienes can be approached through various synthetic strategies, often involving the functionalization of a pre-existing cycloheptatriene (B165957) core or the construction of the seven-membered ring from acyclic precursors.
One common method involves the reaction of a substituted tropone (B1200060) with a suitable brominating agent. Alternatively, cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce aryl or alkyl groups onto a brominated cycloheptatriene scaffold. For instance, the palladium-catalyzed cross-coupling of organoboron or organotin reagents with a bromocycloheptatriene derivative allows for the formation of a carbon-carbon bond at the site of the bromine atom.
The reactivity of these substituted derivatives is altered by the electronic nature of the substituent. Electron-donating groups, such as alkyl groups, can increase the electron density of the triene system, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups, like aryl groups with electron-withdrawing substituents, can decrease the electron density, making the ring less susceptible to electrophilic attack but more prone to nucleophilic attack.
Research has shown that the position of the substituent also plays a crucial role in directing the outcome of subsequent reactions. For example, in the synthesis of substituted azulenes from cycloheptatriene precursors, the regioselectivity of cycloaddition reactions is highly dependent on the substitution pattern of the seven-membered ring.
| Derivative Type | General Synthetic Method | Key Reactivity Aspects |
| Alkyl-substituted | Grignard reaction with substituted ketones followed by dehydration. | Increased nucleophilicity of the ring system. |
| Aryl-substituted | Suzuki or Stille cross-coupling reactions. | Modified electronic properties based on the nature of the aryl group. |
Perhalogenated Cycloheptatrienes
The synthesis of perhalogenated cycloheptatrienes, where most or all hydrogen atoms are replaced by halogens including bromine, presents a significant synthetic challenge due to the steric hindrance and electronic effects of multiple halogen atoms. A general approach to such compounds can involve the exhaustive halogenation of cycloheptatriene or a suitable derivative under harsh conditions. For instance, the complete bromination of aromatic compounds has been achieved by refluxing in liquid bromine with a suitable catalyst. While specific examples for the perbromination of cycloheptatriene are scarce in readily available literature, it is conceivable that similar methodologies could be adapted.
The reactivity of perhalogenated cycloheptatrienes is expected to be drastically different from their non-halogenated counterparts. The high degree of halogenation would render the ring electron-deficient and sterically hindered, likely decreasing its reactivity towards electrophilic addition. However, these compounds could serve as precursors for highly functionalized materials through selective dehalogenation or cross-coupling reactions at specific positions.
Bridged and Annulated Bromocycloheptatriene Systems
The incorporation of a bromocycloheptatriene moiety into bridged or fused-ring systems leads to structurally complex molecules with unique three-dimensional shapes and electronic properties.
Synthesis of Bridged Bromocycloheptatrienes via Rearrangements
The synthesis of bridged bicyclic systems containing a cycloheptatriene ring can be achieved through various intramolecular reactions, including rearrangements. While specific examples detailing the rearrangement of a bromocycloheptatriene to a bridged system are not extensively documented, general synthetic strategies for bridged cycloheptatrienes often involve intramolecular cycloaddition reactions or carbene insertions followed by skeletal rearrangements.
A notable method for the synthesis of cycloheptatrienes is the Buchner ring expansion, which involves the reaction of a benzene (B151609) derivative with a diazo compound to form a norcaradiene intermediate that rearranges to a cycloheptatriene. nih.govwikipedia.orgchemrxiv.org This methodology can be applied to appropriately substituted precursors to generate bridged systems. For instance, an intramolecular Buchner reaction can lead to the formation of complex polycyclic structures containing a cycloheptatriene ring. chemrxiv.org It is plausible that a bromo-substituted precursor could undergo such a rearrangement to yield a bridged bromocycloheptatriene.
Cycloheptatriene-Fused Aromatic Systems
The fusion of a bromocycloheptatriene ring with an aromatic system gives rise to non-benzenoid aromatic compounds, with azulene (B44059) being a prominent example. Azulene consists of a cyclopentadiene (B3395910) ring fused to a cycloheptatriene ring. The synthesis of brominated azulenes and their derivatives has been a subject of considerable research.
One synthetic route involves the [8+2] cycloaddition of a cycloheptatriene derivative with a suitable dienophile. For example, 2H-cyclohepta[b]furan-2-ones can react with enamines to form the azulene skeleton. mdpi.com Subsequent bromination can then be carried out to introduce bromine atoms at specific positions on the azulene ring. rsc.orgresearchgate.net For instance, the bromination of 4-aza-azulene has been shown to yield 1-bromo, 3-bromo, and 1,3-dibromo derivatives. rsc.org Similarly, the bromination of methyl azulene-1-carboxylate with sodium monobromoisocyanurate affords the 3-bromo-substituted azulene. researchgate.net
These brominated fused systems are valuable building blocks for the synthesis of more complex polycyclic aromatic hydrocarbons and polymers with interesting electronic and optical properties. beilstein-journals.orgnih.gov For example, 1,3-dibromo-2-arylazulenes have been used as monomers in the synthesis of poly(2-arylazulene-alt-thiophene) copolymers. beilstein-journals.org
Comparison with Other Halogenated Cycloheptatrienes (Cl, F, I)
The nature of the halogen atom in a halogenated cycloheptatriene has a profound effect on its chemical and physical properties. A comparison between fluoro-, chloro-, bromo-, and iodocycloheptatrienes reveals trends in reactivity that are consistent with the known properties of the halogens.
The reactivity of the carbon-halogen (C-X) bond is a key factor. The bond strength decreases down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I). Consequently, in reactions where the C-X bond is broken, such as nucleophilic substitution or reduction, the iodo-derivative is generally the most reactive, while the fluoro-derivative is the least reactive.
In electrophilic aromatic substitution-type reactions on the triene system, the electronegativity and the ability of the halogen to stabilize intermediates play a crucial role. Fluorine is the most electronegative halogen and exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. However, its ability to donate electron density via resonance (mesomeric effect) is weak. In contrast, the larger halogens (Cl, Br, I) are less electronegative but have more polarizable electron clouds, which can influence their interaction with the π-system of the cycloheptatriene ring.
The following table summarizes the expected trends in properties and reactivity for halogenated cycloheptatrienes:
| Property | Fluorocycloheptatriene | Chlorocycloheptatriene | Bromocycloheptatriene | Iodocycloheptatriene |
| C-X Bond Strength | Strongest | Intermediate | Intermediate | Weakest |
| Reactivity in Nucleophilic Substitution (C-X cleavage) | Lowest | Intermediate | Intermediate | Highest |
| Electronegativity of Halogen | Highest | High | Intermediate | Lowest |
| Inductive Effect (-I) | Strongest | Strong | Intermediate | Weakest |
| Polarizability of Halogen | Lowest | Intermediate | Intermediate | Highest |
These differing properties make each halogenated cycloheptatriene uniquely suited for different synthetic applications. For example, the high reactivity of the C-I bond makes iodocycloheptatrienes excellent substrates for cross-coupling reactions, while the stronger C-Cl and C-Br bonds may be more suitable for transformations that require the halogen to remain intact.
Electronic and Steric Effects of Halogen Substitution
The substitution of a hydrogen atom on the cyclohepta-1,3,5-triene ring with a halogen introduces significant electronic and steric perturbations that alter the molecule's ground-state properties and dictate its reaction pathways. Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) via their lone pairs. libretexts.org In systems like halogenoalkanes, the inductive effect is dominant, creating a polar C-X bond with a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack. youtube.com
In the context of 1-halocyclohepta-1,3,5-trienes, the electronegativity of the halogen polarizes the carbon-halogen (C-X) bond. This polarization is crucial for the compound's reactivity, particularly for the formation of the tropylium (B1234903) cation. wikipedia.orgudel.edu The stability of the resulting halide anion (X⁻) is also a key factor. As one descends the halogen group from fluorine to iodine, the electronegativity decreases, and the atomic size increases. This trend has a direct impact on the C-X bond strength and length; the C-F bond is the strongest and shortest, while the C-I bond is the weakest and longest. youtube.com This weaker bond in bromo-, and especially iodo-, derivatives facilitates bond cleavage.
Steric effects, relating to the size of the halogen atom, also play a role. rsc.org While the cycloheptatriene ring is not planar, the size of the halogen substituent can influence the conformational preferences of the ring and affect the accessibility of the electrophilic carbon to incoming nucleophiles in substitution reactions. organicmystery.com
Below is a data table summarizing the key properties of carbon-halogen bonds relevant to cycloheptatriene derivatives.
| Halogen (X) | Electronegativity (Pauling Scale) | C-X Bond Energy (kJ/mol) | C-X Bond Length (pm) |
|---|---|---|---|
| F | 3.98 | 485 | 138 |
| Cl | 3.16 | 328 | 177 |
| Br | 2.96 | 276 | 194 |
| I | 2.66 | 240 | 214 |
Intermolecular Interactions and Complexation Studies
Host-Guest Chemistry Involving Bromocycloheptatriene Moieties
Host-guest chemistry involves the formation of complexes between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. wikipedia.org This field is vital for applications ranging from drug delivery to the design of new materials. wikipedia.org
A significant aspect of the host-guest chemistry of bromocycloheptatriene derivatives is their ability to form the stable tropylium (B1234903) cation. wikipedia.org This cation is an aromatic species with 6 π-electrons, conforming to Hückel's rule for aromaticity. wikipedia.org The formation of the tropylium cation is a key driver in the complexation with various host molecules.
Recent research has demonstrated the remarkably strong binding of the tropylium cation with pagoda[n]arenes (where n=4 or 5). acs.org These host molecules exhibit association constants greater than 10⁷ M⁻¹ for a 1:1 complex with the tropylium cation. acs.org The stability of these complexes is attributed to strong π-π interactions and multiple C-H···π interactions. acs.org Furthermore, the binding and release of the guest molecule can be controlled by redox stimuli, which is observable through changes in color and fluorescence. acs.org
| Host Molecule | Guest Moiety | Key Interaction Types | Association Constant (M⁻¹) |
| Pagoda wikipedia.orgarene | Tropylium Cation | π-π interactions, C-H···π interactions | > 10⁷ |
| Pagoda youtube.comarene | Tropylium Cation | π-π interactions, C-H···π interactions | > 10⁷ |
Interactions with Lewis Acids and Bases
The interaction of 1-bromocyclohepta-1,3,5-triene with Lewis acids is a fundamental reaction that leads to the formation of the tropylium cation. A Lewis acid can abstract the bromide ion, resulting in the stable aromatic tropylium cation. wikipedia.orgyoutube.com For instance, 7-bromocyclohepta-1,3,5-triene readily dissolves in water to form the tropylium ion, a process that highlights the stability of this aromatic cation. brainly.comchegg.comchegg.com This transformation from a non-aromatic to an aromatic compound is energetically favorable. youtube.com
The tropylium cation itself can then act as a Lewis acid and interact with various Lewis bases. Many metal complexes of the tropylium ion have been synthesized. For example, the complex [Mo(η⁷-C₇H₇)(CO)₃]⁺ is prepared by hydride abstraction from cycloheptatrienemolybdenum tricarbonyl. wikipedia.org
| Lewis Acid/Base | Reactant | Product |
| Water (acting as a solvent to facilitate ionization) | 7-Bromocyclohepta-1,3,5-triene | Tropylium cation and Bromide ion |
| Molybdenum tricarbonyl complex | Cycloheptatrienemolybdenum tricarbonyl | [Mo(η⁷-C₇H₇)(CO)₃]⁺ |
Self-Assembly and Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. wikipedia.org The ability of this compound and its derivatives to form the tropylium cation makes them valuable components in the construction of supramolecular assemblies.
The tropylium cation can participate in various non-covalent interactions, including cation-π interactions, which are crucial for the formation of organized structures. The study of pagoda[n]arene complexes with the tropylium cation is a prime example of its application in supramolecular chemistry, where the strong and switchable binding can be utilized in the development of molecular switches and sensors. acs.org
The self-assembly of these molecules is driven by the energetic favorability of forming stable, organized structures. The aromatic nature of the tropylium cation plays a significant role in directing these assemblies.
Future Research Directions and Challenges
Development of More Sustainable and Selective Synthetic Routes
The pursuit of greener and more efficient synthetic methods is a paramount goal in modern chemistry. For 1-Bromocyclohepta-1,3,5-triene, future research will likely focus on several key areas to enhance the sustainability and selectivity of its synthesis.
Atom Economy and Waste Minimization: Traditional synthetic routes often involve multi-step processes with the use of stoichiometric reagents, leading to significant waste generation. Future efforts will be directed towards developing more atom-economical approaches. nih.govnih.gov This includes the design of catalytic reactions that maximize the incorporation of atoms from the starting materials into the final product. nih.gov For instance, developing catalytic methods for the direct C-H bromination of cycloheptatriene (B165957) would be a significant advancement over classical methods that may involve harsher conditions and produce more byproducts.
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) offers a green and efficient method for conducting reactions between reactants in immiscible phases. ijirset.commdpi.comdntb.gov.uanumberanalytics.combeilstein-journals.orglibretexts.orgnih.gov This technique can facilitate the use of more environmentally benign solvents, such as water, and can often be performed under milder conditions, reducing energy consumption. ijirset.combeilstein-journals.org The application of PTC to the synthesis of this compound could offer a more sustainable alternative to current methods, potentially leading to higher yields and easier purification. ijirset.com Research into novel and recyclable phase-transfer catalysts, including ionic liquids, will be a key aspect of this development. wikipedia.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, is a rapidly growing field that offers the potential for highly selective and environmentally friendly transformations. Future research could explore the enzymatic bromination of cycloheptatriene to produce this compound. This would require the discovery or engineering of specific enzymes, such as halogenases, that can selectively act on the cycloheptatriene ring. While challenging, a successful biocatalytic route would offer significant advantages in terms of sustainability and selectivity.
Exploration of Novel Reactivity Patterns and Transformations
This compound is a versatile building block with the potential for a wide range of chemical transformations. Future research will undoubtedly uncover new and exciting reactivity patterns for this compound.
Palladium-Catalyzed Cross-Coupling Reactions: The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and these reactions represent a significant area for future exploration with this compound.
Suzuki Coupling: This reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds. libretexts.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgnih.gov Future work will likely focus on the Suzuki coupling of this compound with various boronic acids and esters to synthesize a diverse range of substituted cycloheptatrienes. libretexts.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of alkenes. beilstein-journals.orgwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com Investigating the Heck reaction with this compound could lead to the synthesis of novel conjugated systems with interesting electronic and photophysical properties. beilstein-journals.orgwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com
Sonogashira Coupling: This reaction allows for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. numberanalytics.comwikipedia.orgvedantu.comorganic-chemistry.orgjk-sci.com The Sonogashira coupling of this compound would open up avenues to acetylenic cycloheptatriene derivatives, which are valuable precursors for more complex molecules. numberanalytics.comwikipedia.orgvedantu.comorganic-chemistry.orgjk-sci.com
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): this compound can serve as a precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), including azulene (B44059) derivatives. nih.govresearchgate.netnih.gov Future research will likely explore new cyclization and annulation strategies starting from this bromo-compound to construct novel and complex PAH architectures with unique electronic and optical properties. nih.govresearchgate.netnih.gov
Advanced Computational Studies for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Future computational studies on this compound will play a crucial role in guiding experimental work.
Reaction Mechanism and Selectivity: DFT calculations can provide detailed insights into the mechanisms of reactions involving this compound. rsc.orgresearchgate.netresearchgate.netrsc.orgscilit.com By modeling transition states and reaction intermediates, researchers can understand the factors that control the regioselectivity and stereoselectivity of various transformations. rsc.orgresearchgate.net This knowledge is critical for designing more efficient and selective synthetic routes.
Predictive Modeling of Properties: Computational methods can also be used to predict the physical, chemical, and electronic properties of this compound and its derivatives. This includes predicting spectroscopic data (NMR, IR, UV-Vis), which can aid in the characterization of new compounds. Furthermore, computational screening of virtual libraries of cycloheptatriene derivatives can help identify candidates with desired properties for specific applications, accelerating the discovery process.
Integration into Interdisciplinary Research Fields (e.g., Materials Science, Catalysis)
The unique structural and electronic properties of cycloheptatriene derivatives make them attractive candidates for applications in materials science and catalysis.
Polymer Synthesis and Characterization: this compound can be used as a monomer for the synthesis of novel polymers. mdpi.commdpi.com Future research will focus on developing polymerization methods, such as palladium-catalyzed cross-coupling polymerization, to create polymers with cycloheptatriene units in the backbone. mdpi.commdpi.com The resulting materials could exhibit interesting electronic and optical properties, with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: The cycloheptatrienyl (tropylium) cation, which can be derived from cycloheptatriene, has shown promise as an organocatalyst. organic-chemistry.orgwikipedia.org Future work could explore the use of this compound and its derivatives as precursors to novel tropylium-based catalysts. Additionally, bromocycloheptatrienes could be investigated as ligands for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity.
Investigation of Bromocycloheptatrienes in Environmentally Relevant Processes
Understanding the environmental fate and impact of chemical compounds is of utmost importance. For this compound, research in this area is still in its early stages.
Atmospheric Chemistry: The atmospheric degradation pathways of brominated organic compounds are of significant interest due to their potential to participate in ozone depletion cycles. Future studies should investigate the photochemical reactivity of this compound, including its reactions with atmospheric oxidants such as hydroxyl radicals and ozone, to determine its atmospheric lifetime and potential environmental impact.
Biodegradation and Ecotoxicity: The ability of microorganisms to degrade halogenated organic compounds is a key factor in their environmental persistence. nih.gov Research is needed to assess the biodegradability of this compound by various microorganisms under different environmental conditions. Furthermore, ecotoxicological studies are necessary to evaluate the potential risks of this compound and its degradation products to aquatic and terrestrial ecosystems. nih.govnih.govecotoxcentre.ch
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 1-Bromocyclohepta-1,3,5-triene, and how do experimental spectra align with computational predictions?
- Methodology : Use vacuum ultraviolet (VUV) spectroscopy (100–200 nm) to analyze electronic transitions in singlet and triplet excited states. Compare experimental bands (e.g., broad features at 8–10 eV) with ab initio or density functional theory (DFT) calculations (e.g., B3LYP functional). Discrepancies in band positions may arise from neglected relativistic effects or basis set limitations .
- Data Analysis : For example, cyclohepta-1,3,5-triene shows VUV bands at 8.5 eV attributed to π→π* transitions, while bromination shifts these due to electron-withdrawing effects. Validate via time-dependent DFT (TDDFT) simulations .
Q. How can synthetic routes for this compound be optimized to minimize side reactions?
- Strategy : Employ regioselective bromination of cyclohepta-1,3,5-triene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in non-polar solvents. Monitor reaction progress via GC-MS to detect intermediates like 7-chlorocyclohepta-1,3,5-triene (analogous to brominated derivatives) .
- Troubleshooting : If over-bromination occurs, reduce equivalents of NBS or use kinetic control at low temperatures (−20°C). Confirm purity via H NMR (sharp resonances for acetal protons in stabilized intermediates) .
Advanced Research Questions
Q. How do computational methods (e.g., TDDFT vs. CASPT2) resolve contradictions in predicting the excited-state potential energy surfaces (PES) of this compound?
- Methodological Comparison :
- TDDFT : Efficient for planar geometries but fails at twisted configurations (>80° torsion) due to charge-transfer state misrepresentation. For example, TDDFT overestimates excitation energies by ~3 eV compared to experimental data .
- CASPT2 : Accurately models conical intersections and non-planar PES but is computationally intensive. Use state-average REKS (SA-REKS) for balanced accuracy and efficiency, as demonstrated for hexa-1,3,5-triene derivatives .
- Case Study : Planar trans-hexa-1,3,5-triene shows SA-REKS excitation energy within 0.3 eV of experiment, while TDDFT deviates by >1.5 eV. Apply similar protocols to brominated analogs .
Q. What strategies stabilize reactive intermediates of this compound for mechanistic studies?
- Supramolecular Encapsulation : Use hydrophobic containers (e.g., carceplexes) to isolate intermediates like 7-bromocyclohepta-1,3,5-triene. NMR monitoring reveals sharp resonances for encapsulated species, preventing premature degradation .
- Kinetic Trapping : Quench reactive intermediates with methanol or HCl at controlled temperatures. For example, 7-chlorocyclohepta-1,3,5-triene forms stable methoxy derivatives only in polar bulk phases, not in non-polar confinement .
Q. How do bromination and ring strain in cyclohepta-1,3,5-triene derivatives influence their thermal decomposition pathways?
- Thermal Analysis : Conduct differential scanning calorimetry (DSC) to measure decomposition energy (e.g., 1.37 kJ/g for nitro derivatives in 160–350°C range). Compare activation energies (e.g., 96 kJ/mol for adiabatic Dewar tests) to assess bromine’s electron-withdrawing effects .
- Mechanistic Insight : Bromine increases ring strain, lowering decomposition onset temperatures. Contrast with nitro-substituted analogs, where resonance stabilization delays decomposition .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
